4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes several functional groups such as a pyrazole ring, a piperidine ring, and a pyrrolidinone ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and it’s often found in various pharmaceuticals due to its ability to bind to various biological targets .
Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds can be quite diverse. For example, reactions with primary amines can lead to the formation of enamino nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, a related compound, 3,5-dimethylpyrazole, is a white solid that dissolves well in polar organic solvents .Scientific Research Applications
Medicinal Chemistry and Pharmacology
This compound exhibits potential in medicinal chemistry due to its structural features. Researchers have explored its pharmacological properties, including its interactions with biological targets. For instance, it may act as a ligand for specific receptors or enzymes. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications .
Antileishmanial Activity
The compound has been evaluated for its antileishmanial activity. Molecular docking studies suggest that it interacts favorably with specific proteins involved in Leishmania parasite survival. This finding highlights its potential as an antileishmanial agent .
Antimalarial Potential
In addition to antileishmanial activity, the compound has shown inhibition effects against Plasmodium berghei, a malaria-causing parasite. Compounds derived from this core structure may serve as promising antimalarial agents .
Pro-Drug Modification
The compound serves as an intermediate for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, which acts as a modifying agent for various pro-drugs. Notably, proinsecticides, including derivatives of imidacloprid, have been explored using similar chemical scaffolds .
Anti-Tubercular Potential
Researchers have synthesized related imidazole-containing compounds and evaluated their anti-tubercular activity against Mycobacterium tuberculosis strains. Some derivatives exhibited potent anti-tubercular effects, suggesting that this core structure holds promise for combating tuberculosis .
Other Applications
While the above fields represent key areas of interest, this compound’s versatility extends to other domains. Researchers continue to explore its potential in catalysis, functional materials, and optical applications. Further investigations are essential to uncover additional applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of biological targets . These include various enzymes, receptors, and ion channels involved in critical physiological processes.
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by molecular docking studies . These interactions may lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
Based on the known activities of similar compounds, it’s possible that this compound could influence a variety of biochemical pathways, potentially including those involved in inflammation, cellular proliferation, and signal transduction .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution within the body.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Safety and Hazards
properties
IUPAC Name |
4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-16-11-17(2)27(24-16)14-18-7-9-25(10-8-18)23(29)19-12-22(28)26(15-19)20-5-4-6-21(13-20)30-3/h4-6,11,13,18-19H,7-10,12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCBACHEZHODOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.